molecular formula C4H4NNaO2S B12963291 Sodium 1H-pyrrole-3-sulfinate

Sodium 1H-pyrrole-3-sulfinate

Cat. No.: B12963291
M. Wt: 153.14 g/mol
InChI Key: VFEIVXGOKFZJEA-UHFFFAOYSA-M
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Description

Sodium 1H-pyrrole-3-sulfinate is a sodium salt derived from the sulfinic acid functionalization of pyrrole at the 3-position. Pyrrole derivatives are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom. The sulfinate group (–SO₂⁻) in this compound enhances its solubility in polar solvents and modifies its reactivity, making it useful in organic synthesis, pharmaceuticals, and materials science.

Properties

Molecular Formula

C4H4NNaO2S

Molecular Weight

153.14 g/mol

IUPAC Name

sodium;1H-pyrrole-3-sulfinate

InChI

InChI=1S/C4H5NO2S.Na/c6-8(7)4-1-2-5-3-4;/h1-3,5H,(H,6,7);/q;+1/p-1

InChI Key

VFEIVXGOKFZJEA-UHFFFAOYSA-M

Canonical SMILES

C1=CNC=C1S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of sodium sulfinates, including sodium 1H-pyrrole-3-sulfinate, typically involves the reaction of sulfinic acids with sodium hydroxide. This process can be carried out under mild conditions, often at room temperature, to yield the desired sulfinate salts .

Industrial Production Methods: Industrial production of sodium sulfinates may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. These methods often employ similar reaction conditions but are optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Sodium 1H-pyrrole-3-sulfinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include sulfonates, thiols, and various substituted organosulfur compounds .

Scientific Research Applications

Sodium 1H-pyrrole-3-sulfinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which sodium 1H-pyrrole-3-sulfinate exerts its effects involves the formation of sulfonyl radicals. These radicals can participate in various chemical transformations, including radical addition and substitution reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the substrates used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analog: 3-Heptyl-1H-Pyrrole

  • Molecular Structure : Unlike sodium 1H-pyrrole-3-sulfinate, 3-heptyl-1H-pyrrole features a heptyl chain (–C₇H₁₅) at the 3-position instead of a sulfinate group. This substitution reduces polarity and increases hydrophobicity, limiting its solubility in aqueous systems .
  • Safety Profile :
    • Inhalation : Both compounds require immediate removal to fresh air and medical consultation if inhaled. However, this compound’s ionic nature may reduce volatility, lowering inhalation risks compared to the neutral 3-heptyl derivative .
    • Skin/Eye Contact : The sulfinate’s ionic character likely enhances water solubility, facilitating rapid rinsing, whereas the heptyl group in 3-heptyl-1H-pyrrole may necessitate prolonged washing due to lipid affinity .

Functional Group Comparison: Sodium Hydroxide

  • Chemical Reactivity : Sodium hydroxide (NaOH) is a strong base, while this compound is a weak nucleophile due to resonance stabilization of the sulfinate group. This difference makes NaOH more reactive in deprotonation or saponification reactions, whereas the sulfinate may participate in milder redox or sulfonation processes .
  • Environmental Impact : Sodium hydroxide is highly corrosive and requires stringent handling. In contrast, this compound’s lower alkalinity and organic matrix may reduce environmental persistence, though biodegradability data are lacking .

Data Tables

Table 1: Structural and Physical Comparison

Compound This compound* 3-Heptyl-1H-Pyrrole Sodium Hydroxide
Functional Group –SO₂⁻Na⁺ –C₇H₁₅ –OH⁻Na⁺
Water Solubility High (ionic) Low (hydrophobic) Very high
Primary Use Organic synthesis Research intermediate Industrial base
Safety Handling Moderate Moderate High (corrosive)

*Inferred properties based on structural analogs.

Research Findings and Limitations

  • Gaps in Evidence : The provided materials lack direct data on this compound, necessitating extrapolation from structurally related compounds. For example, 3-heptyl-1H-pyrrole’s safety profile suggests that pyrrole derivatives generally require cautious handling, but sulfinate substitution likely alters toxicity and reactivity .

Q & A

Q. What gaps exist in the current literature on this compound, and how can future studies address them?

  • Methodological Answer : Limited data on long-term stability (≥6 months) under varying storage conditions (-20°C to 25°C) and photolytic degradation. Future work should prioritize accelerated stability testing (ICH guidelines) and environmental fate studies (e.g., hydrolysis in wastewater matrices) .

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